1-Benzoyl-4-benzylpiperidine-4-carboxylic acid

Overview

Description

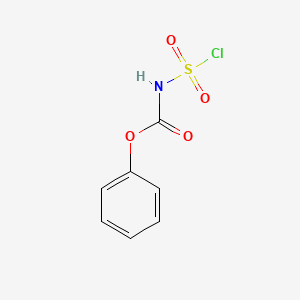

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C20H21NO3 . It is used for pharmaceutical testing .

Molecular Structure Analysis

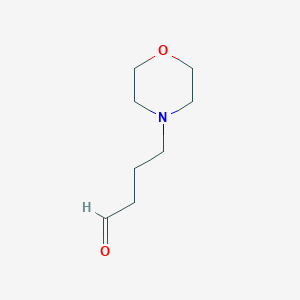

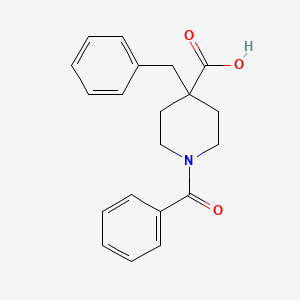

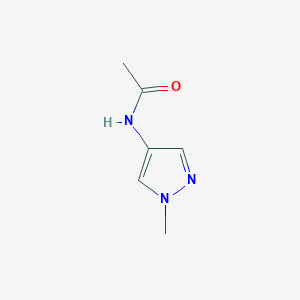

The molecular structure of this compound is represented by the SMILES notation:C1CN(CCC1(CC2=CC=CC=C2)C(=O)O)C(=O)C3=CC=CC=C3 . This indicates the presence of a benzyl group attached to the 4th carbon of a piperidine ring, which is also attached to a benzoyl group . Physical and Chemical Properties Analysis

The physical form of this compound is a white to yellow solid . It has a molecular weight of 323.39 g/mol . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 438.8±38.0 °C at 760 mmHg, and a flash point of 219.2±26.8 °C .Scientific Research Applications

Use in Antibacterial and Antifungal Preservatives

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid, a derivative of benzoic acid, is commonly used in various applications due to its antibacterial and antifungal properties. These derivatives are utilized as preservatives in food, cosmetics, hygiene, and pharmaceutical products. They are effective in inhibiting the growth of microorganisms, ensuring the safety and longevity of these products (del Olmo, Calzada, & Nuñez, 2017).

Role in Anti-inflammatory and Analgesic Medications

Research has shown that certain derivatives of benzoic acid, including this compound, exhibit anti-inflammatory and analgesic properties. These compounds have been studied for their effectiveness in reducing inflammation and pain, making them potential candidates for use in human analgesic agents (Muchowski et al., 1985).

Application in Cancer Treatment

In the field of oncology, some benzoic acid derivatives are being explored as prodrugs for cancer treatment. These compounds are designed to be activated into cytotoxic alkylating agents specifically at tumor sites, enhancing the effectiveness of cancer therapy while minimizing side effects (Springer et al., 1990).

Synthesis and Structural Analysis

The synthesis and structural characterization of derivatives of benzoic acid are critical in understanding their potential applications. Studies have been conducted to elucidate the molecular structure and properties of these compounds, providing insights into their reactivity and stability under various conditions. This research is fundamental in the development of new compounds with enhanced properties (Demir et al., 2010).

Exploration in Organic Chemistry Education

Benzoic acid derivatives, including this compound, are also used in educational settings, particularly in organic chemistry labs. Their synthesis provides a practical application for students to understand organic reaction mechanisms and techniques (Her, Jones, & Wollack, 2014).

Safety and Hazards

The safety information available indicates that 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .

Properties

IUPAC Name |

1-benzoyl-4-benzylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-18(17-9-5-2-6-10-17)21-13-11-20(12-14-21,19(23)24)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBTUXWUZRRHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CC2=CC=CC=C2)C(=O)O)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1370748.png)

![2-Chloro-4-[(2-phenylbenzene)amido]benzoic acid](/img/structure/B1370769.png)